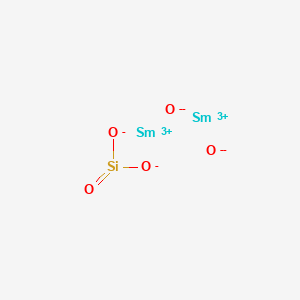
Disamarium oxide silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disamarium oxide silicate is a chemical compound with the formula O5SiSm2 It is a coordination complex that involves samarium, a rare earth element, and oxosilanebis(olate), a ligand that coordinates with the samarium ions
Méthodes De Préparation
The synthesis of Disamarium oxide silicate typically involves the reaction of samarium oxide with oxosilanebis(olate) ligands under controlled conditions. The reaction is carried out in a solvent, often under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process, ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Disamarium oxide silicate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state products.
Substitution: The oxosilanebis(olate) ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disamarium oxide silicate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the production of high-performance materials, including ceramics and glass, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Disamarium oxide silicate exerts its effects involves the coordination of the samarium ions with the oxosilanebis(olate) ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in medical applications or the activation of substrates in catalytic reactions.
Comparaison Avec Des Composés Similaires
Disamarium oxide silicate can be compared with other similar compounds, such as:
Samarium(3+) oxide: A simpler compound that lacks the oxosilanebis(olate) ligands, making it less versatile in certain applications.
Samarium(3+) chloride: Another coordination complex with different ligands, used in various catalytic and synthetic applications.
Samarium(3+) nitrate: A compound with nitrate ligands, used in different industrial and research applications.
The uniqueness of this compound lies in its specific ligand coordination, which imparts unique chemical properties and enhances its applicability in various fields.
Propriétés
Numéro CAS |
12027-86-0 |
|---|---|
Formule moléculaire |
O12Si3Sm2-6 |
Poids moléculaire |
576.9693 |
Synonymes |
disamarium oxide silicate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















